

VU0542270: A Technical Guide to its Chemical Properties and Synthesis

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Compound of Interest		
Compound Name:	VU0542270	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

VU0542270 is a pioneering pharmacological tool, identified as the first potent and selective inhibitor of the vascular ATP-sensitive potassium (KATP) channel subtype Kir6.1/SUR2B.[1][2] [3][4] This discovery holds significant promise for the development of novel therapeutics targeting cardiovascular disorders where modulation of vascular tone is critical, such as patent ductus arteriosus, migraine, and sepsis.[3][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of **VU0542270**, tailored for professionals in research and drug development.

Chemical and Physical Properties

VU0542270 is an N-aryl-N'-benzyl urea compound.[1][3][4] Its fundamental chemical and physical properties are summarized in the table below, providing essential information for its handling, storage, and application in experimental settings.



Property	Value	Reference
IUPAC Name	1-[(4-Methyl-2-thiophen-2-yl- 1,3-thiazol-5-yl)methyl]-3- thiophen-2-ylurea	[5]
Formal Name	N-[[4-methyl-2-(2-thienyl)-5- thiazolyl]methyl]-N'-2-thienyl- urea	[6]
CAS Number	1396814-79-1	[2][5][6]
Molecular Formula	C14H13N3OS3	[2][5]
Molecular Weight	335.46 g/mol	[2][5]
Appearance	Solid, white to off-white powder	[7][8]
Purity	≥98% (HPLC)	[5][8]
SMILES	CC1=C(CNC(NC2=CC=CS2)= O)SC(C3=CC=CS3)=N1	[8]
InChI Key	HMFDAWDOVRPGGW- UHFFFAOYSA-N	[5]
Solubility	DMSO: 10 mM (sparingly soluble, 1-10 mg/mL); Ethanol: Slightly soluble (0.1-1 mg/mL)	[2][6]
Storage	Solid Powder: -20°C for 3 years; In Solvent: -80°C for 6 months	[7]

Synthesis

The synthesis of **VU0542270** was carried out at the Warren Center for Neuroscience Drug Discovery.[9][10] The discovery of **VU0542270** stemmed from a high-throughput screening of 47,872 chemically diverse compounds.[1][3][4] Following its identification, 48 analogs were synthesized to establish a preliminary structure-activity relationship (SAR).[1] This was achieved through an iterative parallel synthesis approach, where the left and right sides of the



urea core were independently modified using various commercially available benzylamines or isocyanates.[1]

While a detailed, step-by-step protocol for the synthesis of **VU0542270** is not publicly available in the provided search results, the general synthetic strategy for analogous urea-based compounds typically involves the reaction of an appropriate isocyanate with a corresponding amine.

Biological Activity and Mechanism of Action

VU0542270 is a potent and highly selective inhibitor of the Kir6.1/SUR2B KATP channel.[1][8] The sulfonylurea receptor (SUR) subunit is the binding site for **VU0542270**.[1][3] Specifically, its selectivity is achieved through binding to the SUR2 subunit.[9]

Parameter	Value	Channel Subtype	Reference
IC50	~100 nM	Kir6.1/SUR2B	[1][3][4][7][8]
IC50	129 nM	Kir6.1/SUR2B	[2]
Selectivity	>300-fold	Over Kir6.2/SUR1 and other Kir family members (up to 30 μ M)	[1][2][3][4][7]

The inhibition of the Kir6.1/SUR2B channel by **VU0542270** leads to the modulation of vascular tone, which is a critical aspect of blood flow and blood pressure regulation.[1][3]

Experimental Protocols

High-Throughput Screening for Kir6.1/SUR2B Inhibitors

The initial discovery of **VU0542270** was the result of a large-scale screening campaign.

- Objective: To identify novel inhibitors of heterologously expressed Kir6.1/SUR2B channels.
- Compound Library: 47,872 chemically diverse compounds were screened.[1][3][4]



- Assay Principle: A thallium flux assay was utilized to assess channel activity.
- Cell Line: T-Rex-HEK293 cells stably co-expressing pcDNA5/TO-Kir6.1 and pcDNA3.1-SUR2B were used.[1] Tetracycline was used to induce the expression of the channel subunits.[1][9]
- General Workflow:
 - HEK-293 cells were transfected with plasmids encoding Kir6.1 and SUR2B.
 - Stable cell lines with robust pinacidil-activated thallium flux were selected.
 - Cells were exposed to the library of compounds.
 - Thallium flux, as an indicator of KATP channel activity, was measured.
 - Compounds that inhibited thallium flux were identified as potential inhibitors.

Pressure Myography Experiments

To assess the physiological effect of **VU0542270** on vascular tissue, pressure myography experiments were conducted.

- Objective: To determine the effect of VU0542270 on the constriction of isolated blood vessels.
- Tissue: Ductus arteriosus vessels isolated from mice.[1][3][4]
- · Methodology:
 - The isolated ductus arteriosus was mounted on a pressure myograph.
 - The vessel was subjected to a physiological pressure.
 - Increasing concentrations of VU0542270 (1 nM to 100 μM) were added to the vessel bath over a 20-minute period.[7]
 - Changes in the vessel diameter were measured to determine the degree of constriction.

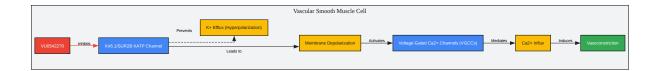


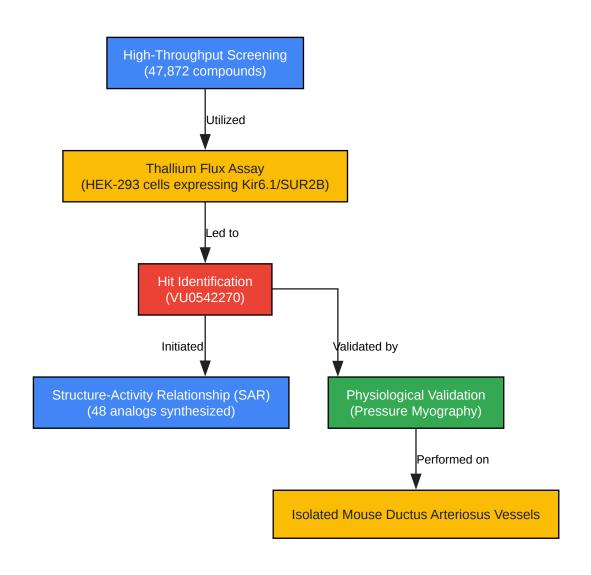
- Positive Control: The non-specific KATP channel inhibitor glibenclamide was used for comparison.[1][3]
- Results: VU0542270 induced a dose-dependent constriction of the ductus arteriosus, similar
 to the effect observed with glibenclamide.[1][3][7]

Signaling Pathway and Experimental Workflow

The mechanism of action of **VU0542270** involves the direct inhibition of the Kir6.1/SUR2B KATP channel in vascular smooth muscle cells. This inhibition leads to a series of events culminating in vasoconstriction.







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